Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate
Description
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate is a synthetic azetidine derivative featuring a four-membered cyclic amine (azetidine) core. The 1-position is substituted with a benzyloxycarbonyl (Cbz) protecting group, while the 3-position bears a 3-oxomorpholino moiety. This structural motif combines the strained azetidine ring with a morpholine-derived lactam, likely influencing its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
benzyl 3-(3-oxomorpholin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14-11-20-7-6-17(14)13-8-16(9-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFDNXWMCPYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of benzyl chloride with 3-(3-oxomorpholino)azetidine-1-carboxylate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous-flow synthesis methods, which offer advantages in terms of efficiency and scalability. This method involves the continuous mixing of reactants in a flow reactor, allowing for precise control over reaction conditions and improved product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It may be used in the design of new drugs targeting various diseases.
Industry: Its applications extend to the chemical industry, where it can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-Withdrawing Groups (e.g., dicyano in Compound 4) favor liquid states and moderate yields, suggesting reduced crystallinity .
- Aromatic Substitutents (e.g., quinoline in 14r and 15e) enhance rigidity, leading to higher melting points but lower yields due to steric hindrance during synthesis .
- Ketone vs. Morpholino: The 3-oxo group () is simpler but less sterically demanding than the 3-oxomorpholino group, which may confer unique reactivity or stability .
Physical Properties and Spectral Data
Melting Points and Stability:
- Quinoline-containing analogs (14r, 15e) exhibit higher melting points (88–160°C), correlating with increased aromaticity and molecular weight .
- Aliphatic substituents (e.g., dicyano in Compound 4) result in oils, likely due to weaker intermolecular forces .
NMR Characteristics:
- Azetidine Protons : In Compound 14r, azetidine protons resonate at δ 3.85–4.30 ppm, consistent with ring strain and deshielding .
- Aromatic Signals: Quinoline substituents show distinct aromatic splitting patterns (δ 7.20–8.40 ppm), whereas morpholino derivatives would display signals from the oxygenated six-membered ring (unreported in evidence) .
Biological Activity
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure, which is often associated with various biological activities. The molecular formula is , with a molecular weight of approximately 205.21 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with azetidine precursors. For instance, one method utilizes a combination of azetidine and a base such as DBU in acetonitrile at elevated temperatures to yield the desired product .
Biological Activity
1. Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit varying degrees of antimicrobial activity. For example, compounds based on the azetidine framework have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
2. Cytotoxicity
Cytotoxic studies reveal that many compounds derived from azetidine structures can selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents . In particular, certain derivatives have been documented to induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the azetidine ring. Modifications in the structure lead to significant variations in potency and selectivity against different pathogens or cancer cells. For instance, the presence of specific functional groups can enhance antibacterial activity while reducing cytotoxic effects on healthy cells .
Case Studies and Research Findings
Several studies have explored the biological implications of azetidine derivatives:
- Antimicrobial Screening : A study screening various azetidine derivatives found that some compounds exhibited MIC values indicating potent antibacterial effects, particularly against Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds were systematically recorded, showing promising results for further development .
- Cytotoxicity Analysis : In vitro assays demonstrated that certain derivatives could inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective concentration levels for inducing cell death .
Tables of Biological Activity
| Compound | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound A | 32 | Antibacterial | Bacillus subtilis |
| Compound B | 64 | Antifungal | Candida albicans |
| Compound C | 15 | Cytotoxic | MCF-7 (Breast Cancer) |
| Compound D | 25 | Cytotoxic | A549 (Lung Cancer) |
Q & A
Basic: What are the recommended synthetic routes for Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A common approach involves:
Precursor preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes hydroxylamine treatment to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate .
Morpholine incorporation : React the intermediate with a morpholine derivative (e.g., 3-oxomorpholine) under nucleophilic substitution conditions.
Benzyl esterification : Introduce the benzyl group via carbamate formation using benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine as a base .
Key Considerations :
- Purification via silica gel chromatography (e.g., 40% EtOAc in DCM) .
- Monitor reaction progress using TLC or HPLC to avoid side products.
Basic: How should researchers characterize this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR. Key peaks include:
- Aromatic protons (δ 7.2–7.4 ppm for benzyl group).
- Azetidine ring protons (δ 3.5–4.5 ppm) .
IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm<sup>-1</sup>) and morpholine N-O stretches (~1250 cm<sup>-1</sup>) .
Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = calculated for C15H18N2O4: 290.13) .
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Storage Conditions : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
- Avoid : Exposure to moisture, strong acids/bases, and prolonged light.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition .
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Optimization strategies include:
Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during morpholine coupling .
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate imine formation in the hydroxylamine step .
Temperature Control : Maintain sub-ambient temperatures (–20°C) during benzylation to minimize ester hydrolysis .
Flow Chemistry : Implement continuous flow reactors for precise control of reaction kinetics .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies via:
Purity Validation : Ensure >95% purity (via HPLC) to exclude confounding effects from impurities .
Structural Analog Comparison : Compare activity with fluorinated derivatives (e.g., 3-fluoroazetidine analogs) to isolate pharmacophore contributions .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and negative controls (e.g., morpholine-free analogs) .
Advanced: What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the morpholine oxygen’s hydrogen-bonding potential .
DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
